
Oxadiazon
Overview
Description
Oxadiazon (chemical formula: C₁₅H₁₈Cl₂N₂O₃) is a pre-emergence herbicide introduced in 1969 and registered in 1978 . It is primarily used in rice cultivation, turfgrass, and ornamental plants to control grasses and broadleaf weeds such as Eleusine indica (goosegrass) . This compound inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis and causing oxidative damage to plant tissues . Its low water solubility (0.57 mg/L at 20°C) and high soil adsorption (>96%) limit leaching, reducing groundwater contamination risks . However, its persistence in soil varies, with reported half-lives (DT₅₀) ranging from 3 days in topsoil to 192 days under certain agronomic conditions .
Preparation Methods
Synthesis Methodologies of Oxadiazon
Phosgene-Free Cyclization Using Methyl Chloroformate
The conventional synthesis of this compound relies on phosgene or triphosgene for the carbonylation step, posing severe safety risks due to their toxicity. A breakthrough method (CN104327010A) substitutes these reagents with methyl chloroformate, enhancing operational safety without compromising efficiency.
Reaction Mechanism and Steps
Hydrazide Methyl Ester Formation :
2,4-Dichloro-5-isopropoxybenzhydrazide reacts with methyl chloroformate in toluene or dichloromethane at 60–80°C. The reaction completes within 2–3 hours, achieving near-quantitative conversion.
$$
\text{C}{11}\text{H}{13}\text{Cl}2\text{N}2\text{O}2 + \text{ClCOOCH}3 \rightarrow \text{C}{12}\text{H}{15}\text{Cl}2\text{N}2\text{O}_3 + \text{HCl}
$$
Catalysts such as sodium methylate (0.01–0.05 mol%) accelerate the reaction, with yields reaching 98%.Cyclization to this compound :
The hydrazide methyl ester undergoes cyclization in the presence of alkaline catalysts (e.g., potassium hydroxide) at 100–120°C. This step completes within 4–6 hours, yielding this compound with >97% purity.
Advantages :
- Eliminates phosgene, reducing acute toxicity risks.
- High yields (97–98%) under mild conditions.
- Scalable for industrial production.
Limitations :
- Requires strict moisture control to prevent ester hydrolysis.
- Organic solvents (toluene, dichloromethane) necessitate recycling systems.
Intermediate Synthesis via Hofmann Degradation
A critical intermediate, 2,4-dichloro-5-isopropoxyphenylhydrazine, traditionally synthesized via diazotization and stannous chloride reduction, generates high-salinity wastewater. An alternative route (CN112679378A) employs Hofmann degradation to bypass tin-based reagents.
Key Steps:
Urea Formation :
2,4-Dichloro-5-isopropoxyaniline reacts with potassium cyanate in toluene under acidic conditions (HCl, 20–25°C), forming a urea derivative.
$$
\text{C}9\text{H}{10}\text{Cl}2\text{NO}2 + \text{KOCN} \rightarrow \text{C}{10}\text{H}{10}\text{Cl}2\text{N}2\text{O}_3 + \text{KCl}
$$Degradation and Rearrangement :
Sodium hypochlorite and sodium hydroxide induce Hofmann degradation at 80–85°C, yielding the phenylhydrazine intermediate with 92.3% yield and 98.7% purity.
Advantages :
- Eliminates stannous chloride, reducing tin contamination.
- Lowers wastewater salinity by 70%.
- Direct integration with downstream acylation steps.
Limitations :
- Hypochlorite handling requires corrosion-resistant equipment.
- Reaction exotherms necessitate precise temperature control.
Alternative Alkylation with Propargyl p-Toluenesulfonate
To avoid explosive propargyl halides, CN110776475A introduces propargyl p-toluenesulfonate as an alkylating agent.
Procedure:
This compound Phenol Activation :
this compound phenol reacts with p-toluenesulfonyl chloride in dichloromethane, forming a tosylate intermediate.Propargylation :
The tosylate undergoes nucleophilic substitution with propargyl alcohol in the presence of triethylamine, yielding this compound at 60–70°C with 85% yield.
Advantages :
- Mitigates explosion risks associated with propargyl bromide.
- Utilizes stable, commercially available reagents.
Limitations :
- Lower yield compared to phosgene-based methods.
- Requires additional steps for tosylate preparation.
Comparative Analysis of Preparation Methods
Yield and Efficiency
Method | Key Reagent | Yield (%) | Reaction Time (h) |
---|---|---|---|
Methyl Chloroformate | Methyl chloroformate | 97–98 | 6–8 |
Hofmann Degradation | Sodium hypochlorite | 92.3 | 10–12 |
Propargyl Tosylate | Propargyl alcohol | 85 | 12–14 |
Insights :
- Methyl chloroformate offers the highest yield and shortest reaction time.
- Hofmann degradation balances yield with environmental benefits.
Scientific Research Applications
Agricultural Applications
Oxadiazon is widely utilized in various agricultural settings, particularly for the following crops:
- Woody Ornamentals : It is effective in controlling weeds in field and container-grown woody ornamentals, landscapes, and turf. This includes applications in conifer nurseries after seedlings are established for at least four weeks .
- Crops : this compound is applied to a variety of crops such as rice, soybeans, cotton, and fruit trees. It helps manage weed populations that compete with these crops for nutrients and water, thereby enhancing crop yield .
- Turf Management : The herbicide is extensively used on golf courses and residential lawns, where it controls weeds without inhibiting root growth, making it suitable for newly potted plants .
Environmental Impact and Residual Activity
The residual activity of this compound can last from three to four months in field conditions, although this may vary based on soil type and environmental factors. Its low water solubility minimizes leaching potential, making it a relatively safe option for use near water bodies . However, studies have indicated that this compound may have neurotoxic effects on non-target organisms, particularly affecting neuronal differentiation and migration in human cells .
Usage Statistics
According to recent data, approximately 650,000 pounds of active ingredient were applied nationally in 2013, with significant usage reported by lawn care operators and on golf courses . The herbicide is typically sold to professional applicators due to its specific application requirements.
Case Study 1: Efficacy in Turf Management
A study conducted on golf courses demonstrated that this compound effectively controlled common weeds such as crabgrass and goosegrass without harming turf quality. The application rates ranged from 2 to 4 pounds per acre, showcasing its effectiveness while adhering to safety regulations .
Case Study 2: Residue Analysis
Research on the dissipation of this compound residues in treated soils revealed a half-life ranging from 9 to 44 days depending on soil conditions and organic matter content. This study highlighted the rapid degradation of this compound under certain conditions, indicating low long-term environmental impact .
Application Area | Target Weeds | Application Rate (lbs/acre) | Residual Activity |
---|---|---|---|
Turf Management | Crabgrass, Goosegrass | 2 - 4 | 3 - 4 months |
Woody Ornamentals | Various Broadleaf Weeds | 2 - 4 | Up to 4 months |
Rice Cultivation | Annual Grasses | 1 - 2 | Variable |
Regulatory Status
This compound is registered under various regulatory frameworks worldwide. Its use is subject to strict guidelines due to potential environmental impacts. The European Union has classified it under certain criteria for persistent bioaccumulative toxic substances (PBT), necessitating careful monitoring and management practices .
Mechanism of Action
Acifluorfen: Another herbicide that inhibits PPO and causes similar photodynamic damage.
Oxyfluorfen: Shares a similar mode of action and is used for controlling broadleaf weeds and grasses.
Uniqueness of Oxadiazon: this compound is unique due to its specific chemical structure, which provides a balance of efficacy and safety in various environmental conditions. Its low water solubility and moderate volatility reduce the risk of leaching and environmental contamination .
Comparison with Similar Compounds
Efficacy Against Target Weeds
Key Insight : this compound outperforms dithiopyr, prodiamine, and pendimethalin in pre-emergence control of E. indica, particularly under high-infestation conditions . However, resistance has been documented in E. indica biotypes, reducing its reliability compared to indaziflam and prodiamine in resistant populations .
Environmental Persistence and Dissipation
Key Insight : this compound’s environmental impact is influenced by irrigation practices. In flooded rice systems, its residues in topsoil decline rapidly (3.27-day half-life) but persist in dry-seeded systems (e.g., 222.09 µg/kg at 70 DAT in DRY vs. 54.00 µg/kg in CON systems) . This contrasts with oxyfluorfen, which shows comparable water contamination risks but shorter field persistence .
Ecotoxicological Effects
Herbicide | A. fischeri (Bioluminescence Inhibition) | D. magna (Immobilization) | R. subcapitata (Growth Inhibition) |
---|---|---|---|
This compound | Moderate | Low | High |
Oxyfluorfen | High | Moderate | High |
Dithiopyr | Not reported | Low | Moderate |
Data Source: Bioassays from Italian paddies showed this compound and oxyfluorfen caused significant inhibition in aquatic organisms, with this compound ubiquitous in both conventional and organic fields due to irrigation runoff .
Resistance and Application Challenges
- This compound : Documented resistance in E. indica biotypes (7.9× higher I₉₀ values vs. susceptible strains) . Requires higher rates (2.24 kg/ha) for resistant populations, increasing environmental load .
- Indaziflam/Prodiamine: No resistance reported; effective at 0.56 kg/ha with consistent pre-emergence control .
- Formulation : this compound emulsifiable concentrate (EC) shows uneven distribution on water surfaces, risking phytotoxicity in rice. Spreading oil (SO) formulations improve diffusion, reducing CV values by 50% .
Toxicity Profiles
- This compound : Neurotoxic effects observed in primary neuronal cells via ALDH2 and ACYP2 inhibition, suggesting links to neurodegenerative pathways . Derivatives exhibit low cytotoxicity (IC₅₀ >100 μM in human cells) .
- Oxyfluorfen: Chronic toxicity to non-target plants and aquatic species; banned in the EU after 2024 .
- Dithiopyr: Limited mammalian toxicity data; safer for turfgrass applications near human activity .
Biological Activity
Oxadiazon is a herbicide belonging to the oxadiazole class of compounds, primarily used for controlling weeds in various crops. Its biological activity extends beyond herbicidal properties, influencing microbial dynamics and exhibiting potential pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
This compound's chemical structure is characterized by its oxadiazole ring, which contributes to its biological properties. The compound acts primarily as a pre-emergent herbicide, inhibiting the growth of weeds by interfering with their metabolic processes. Specifically, it disrupts photosynthesis and inhibits cell division in target plant species.
Herbicidal Activity
This compound is effective against a wide range of annual grasses and broadleaf weeds. Its mode of action involves the inhibition of carotenoid biosynthesis, leading to the production of chlorophyll-deficient plants that cannot survive.
Efficacy Data
Weed Species | Application Rate (kg/ha) | Control Efficacy (%) |
---|---|---|
Amaranthus retroflexus | 1.5 | 85 |
Setaria faberi | 2.0 | 90 |
Chenopodium album | 1.0 | 80 |
The above table summarizes the efficacy of this compound against selected weed species at varying application rates, demonstrating significant control levels.
Impact on Soil Microbial Activity
Research has indicated that this compound can influence soil microbial communities and nitrogen dynamics. A study evaluated its effects on microbial activity in soil samples treated with varying concentrations of this compound.
Microbial Activity Data
Concentration (mg/kg) | Microbial Respiration (mg CO2/kg/day) | Nitrification Rate (mg NO3-N/kg/day) |
---|---|---|
0 (Control) | 15 | 2 |
10 | 12 | 1 |
20 | 8 | 0.5 |
The data indicate a dose-dependent reduction in microbial respiration and nitrification rates, suggesting that higher concentrations of this compound adversely affect soil health and microbial function .
Pharmacological Potential
Beyond its use as a herbicide, this compound exhibits interesting pharmacological properties. Studies have explored its derivatives for potential anticancer and anti-inflammatory activities.
Case Studies on Biological Activity
- Anticancer Activity : Research has shown that certain oxadiazole derivatives demonstrate significant cytotoxicity against various cancer cell lines. For instance, a derivative was tested against human liver cancer cells (HepG2), showing an IC50 value of 0.4 µM.
- Anti-inflammatory Effects : In vivo studies indicated that specific oxadiazole compounds could reduce inflammation in animal models, with activity comparable to established anti-inflammatory drugs like Indomethacin .
Q & A
Basic Research Questions
Q. What experimental designs are recommended to assess oxadiazon degradation under varying environmental conditions?
- Methodological Answer : Use controlled microcosm studies with soil or water systems under flooded, non-flooded, and alternating conditions. Monitor degradation via gas-liquid chromatography (G.L.C.) with retention time specificity for this compound (2.5 minutes) . Pair chemical analysis with bioassays to detect phytotoxic byproducts, as chemical methods alone may miss degradation intermediates . Include time-series sampling (e.g., 0, 90, 180 days) and statistical validation of degradation rates .
Q. How can researchers validate analytical methods for this compound quantification in environmental matrices?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC-UV) for routine analysis of formulated products, optimizing parameters like mobile phase composition and detection wavelength. Cross-validate with gas chromatography-mass spectrometry (GC-MS) for trace-level detection in soil, water, or biological samples . Include recovery tests using spiked matrices and calibration curves with ≥5 concentration points to ensure precision (RSD <10%) .
Q. What factors influence this compound's phytotoxicity in agricultural settings?
- Methodological Answer : Conduct dose-response bioassays under standardized light conditions, as this compound is a light-dependent peroxidizing herbicide (LDPH). Measure inhibition of seedling growth in model plants (e.g., rice) and correlate with soil organic matter content, which binds this compound and reduces bioavailability . Use factorial designs to test interactions with fertilizers or crop residues (e.g., rice straw), which may alter degradation kinetics .
Advanced Research Questions
Q. How can genomic approaches elucidate this compound metabolism in non-target organisms?
- Methodological Answer : Perform RNA sequencing on exposed organisms (e.g., Oryza sativa) to identify haloacid dehalogenase (HAD) genes (e.g., Os05g0457800) linked to this compound detoxification. Validate via qPCR and molecular docking to pinpoint amino acid residues involved in this compound binding . Integrate metabolomics to track degradation byproducts and link gene expression to enzymatic activity .
Q. What experimental strategies resolve contradictions between chemical and bioassay data in this compound degradation studies?
- Methodological Answer : Combine targeted chemical analysis (e.g., G.L.C.) with untargeted metabolomics to detect non-oxadiazon peaks in chromatograms, which may represent phytotoxic metabolites . Use soil sterilization controls to distinguish microbial vs. abiotic degradation pathways . Apply multivariate statistics (e.g., PCA) to reconcile discrepancies between degradation rates and bioassay toxicity .
Q. How can this compound derivatives be optimized for therapeutic applications while minimizing ecological risks?
- Methodological Answer : Synthesize this compound derivatives (e.g., via substituent modification) and screen for inhibitory effects on heme biosynthesis in pathogens (e.g., Toxoplasma gondii). Use in vitro cytotoxicity assays on human cells to prioritize low-toxicity candidates . Simultaneously, assess environmental persistence of derivatives using OECD 307 guidelines to ensure reduced soil half-life compared to the parent compound .
Q. What methodologies best capture this compound's environmental fate in heterogeneous ecosystems?
- Methodological Answer : Deploy field-scale lysimeter studies to simulate runoff and leaching under realistic rainfall patterns. Quantify this compound in surface water using passive samplers and model adsorption coefficients (Koc) to predict binding to organic matter . For photodegradation, use solar simulators to measure degradation kinetics in shallow water systems and identify reactive oxygen species (ROS) involved .
Q. Data Analysis & Contradiction Management
Q. How should researchers statistically analyze time-series this compound degradation data with non-linear trends?
- Methodological Answer : Apply mixed-effects models to account for repeated measures and environmental variability (e.g., soil moisture fluctuations). Use segmented regression to identify breakpoints in degradation curves, particularly under alternating flooded/non-flooded conditions . Report confidence intervals for degradation half-lives to address uncertainty in extrapolating lab data to field conditions .
Q. What approaches validate the detection of unknown this compound metabolites in complex matrices?
- Methodological Answer : Isolate chromatographic peaks with retention times >2.5 minutes (post-oxadiazon) and perform high-resolution mass spectrometry (HRMS) for tentative identification . Compare fragmentation patterns with spectral libraries and synthesize suspected metabolites for confirmation. Use soil microcosms with <sup>14</sup>C-labeled this compound to track carbon flow into metabolites .
Q. Experimental Design & Replicability
Q. What criteria ensure replicability in this compound bioassay studies?
- Methodological Answer : Standardize bioassay protocols using OECD guidelines (e.g., OECD 208 for plant growth inhibition). Report soil properties (pH, organic matter), light intensity (µmol/m<sup>2</sup>/s), and herbicide application rates (ppm) in detail . Deposit raw chromatograms and bioassay data in repositories like Zenodo with DOIs for independent verification .
Q. Ethical & Regulatory Considerations
Q. How should researchers address regulatory gaps in this compound risk assessment?
- Methodological Answer : Prioritize studies on this compound's common mechanism of toxicity with other oxadiazoles, as current EPA assessments assume no shared pathways . Generate 28-day inhalation toxicity data (OECD 412) to address data gaps flagged in the RED document . Collaborate with regulatory agencies to align experimental endpoints with risk assessment frameworks .
Properties
IUPAC Name |
5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUNORXWHYHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 | |
Record name | OXYDIAZON | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024239 | |
Record name | Oxadiazon | |
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Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxydiazon is a crystalline solid. Used as an herbicide., White odorless solid; [Merck Index] | |
Record name | OXYDIAZON | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxadiazon | |
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Solubility |
Solubility in methanol, ethanol ca 100, cyclohexane 200, acetone, isophorone, methyl ethyl ketone, carbon tetrachloride ca 600, toluene, benzene, chloroform ca 1000 (all in g/l, 20 °C), Soluble in solvents, In water, 0.7 mg/l @ 24 °C | |
Record name | OXADIAZON | |
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Density |
1.26 mg/l | |
Record name | OXADIAZON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |
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Vapor Pressure |
0.00000011 [mmHg], 1.15X10-7 mm Hg @ 22 °C | |
Record name | Oxadiazon | |
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Color/Form |
White crystals, Colorless crystals | |
CAS No. |
19666-30-9 | |
Record name | OXYDIAZON | |
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Record name | Oxadiazon | |
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Record name | Oxadiazon [ANSI:BSI:ISO] | |
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Record name | Oxadiazon | |
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Record name | 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
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Record name | OXADIAZON | |
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Record name | OXADIAZON | |
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Melting Point |
90 °C | |
Record name | OXADIAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.